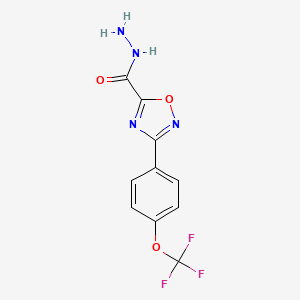

3-(4-(Trifluoromethoxy)phenyl)-1,2,4-oxadiazole-5-carbohydrazide

Übersicht

Beschreibung

3-(4-(Trifluoromethoxy)phenyl)-1,2,4-oxadiazole-5-carbohydrazide is a compound that has garnered interest in various fields of scientific research due to its unique chemical structure and properties. This compound features a trifluoromethoxy group attached to a phenyl ring, which is further connected to an oxadiazole ring and a carbohydrazide moiety. The presence of the trifluoromethoxy group imparts significant lipophilicity and electron-withdrawing characteristics, making it a valuable component in the design of various bioactive molecules.

Vorbereitungsmethoden

The synthesis of 3-(4-(Trifluoromethoxy)phenyl)-1,2,4-oxadiazole-5-carbohydrazide typically involves multiple steps, starting with the preparation of the key intermediates. One common synthetic route includes the reaction of 4-(trifluoromethoxy)benzohydrazide with cyanogen bromide to form the corresponding 1,2,4-oxadiazole derivative. This intermediate is then further reacted with hydrazine hydrate to yield the final product. The reaction conditions often involve the use of solvents such as ethanol or methanol and may require heating to facilitate the reactions .

Analyse Chemischer Reaktionen

3-(4-(Trifluoromethoxy)phenyl)-1,2,4-oxadiazole-5-carbohydrazide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxadiazole derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced hydrazide derivatives.

Wissenschaftliche Forschungsanwendungen

3-(4-(Trifluoromethoxy)phenyl)-1,2,4-oxadiazole-5-carbohydrazide has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of various heterocyclic compounds and as a precursor for the development of new materials with unique properties.

Biology: The compound has shown potential as an inhibitor of certain enzymes, making it a candidate for studying enzyme inhibition mechanisms and developing new therapeutic agents.

Medicine: Due to its bioactive properties, it is being explored for its potential use in drug discovery and development, particularly in designing molecules with improved pharmacokinetic profiles.

Wirkmechanismus

The mechanism of action of 3-(4-(Trifluoromethoxy)phenyl)-1,2,4-oxadiazole-5-carbohydrazide involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethoxy group enhances the compound’s ability to bind to hydrophobic pockets within the target molecules, while the oxadiazole ring can participate in hydrogen bonding and other interactions. These combined effects contribute to the compound’s bioactivity and its potential as a therapeutic agent .

Vergleich Mit ähnlichen Verbindungen

When compared to other similar compounds, 3-(4-(Trifluoromethoxy)phenyl)-1,2,4-oxadiazole-5-carbohydrazide stands out due to its unique combination of a trifluoromethoxy group and an oxadiazole ring. Similar compounds include:

4-(Trifluoromethoxy)phenyl isocyanate: Used in the synthesis of various urea derivatives with bioactive properties.

Metaflumizone: An insecticide that contains a trifluoromethoxy group and is used to block sodium channels in pests.

These comparisons highlight the versatility and unique properties of this compound, making it a valuable compound in scientific research and industrial applications.

Biologische Aktivität

3-(4-(Trifluoromethoxy)phenyl)-1,2,4-oxadiazole-5-carbohydrazide (CAS No. 883028-82-8) is a compound belonging to the oxadiazole family, which has garnered attention for its diverse biological activities, particularly in the fields of medicinal chemistry and drug development. This article explores its biological activity, focusing on anticancer properties, antimicrobial effects, and other pharmacological potentials based on various studies.

- Molecular Formula : C10H7F3N4O3

- Molecular Weight : 288.183 g/mol

- Density : 1.5 ± 0.1 g/cm³

- LogP : 2.08

These properties suggest a moderate lipophilicity which may influence the compound's bioavailability and pharmacokinetics.

Anticancer Activity

Recent studies have demonstrated significant anticancer properties of compounds containing the oxadiazole moiety. For instance, derivatives similar to this compound have shown promising results in inhibiting various cancer cell lines.

Case Study: Antiproliferative Effects

A comparative study evaluated the antiproliferative effects of several oxadiazole derivatives against different cancer cell lines including breast (T-47D), melanoma (SK-MEL-5), and leukemia (SR). The results indicated that certain derivatives exhibited inhibition rates exceeding 80% across multiple cell lines:

| Compound | Cell Line | % Inhibition |

|---|---|---|

| Compound A | T-47D (Breast) | 90.47% |

| Compound B | SR (Leukemia) | 81.58% |

| Compound C | SK-MEL-5 (Melanoma) | 84.32% |

These findings highlight the potential of oxadiazole derivatives in cancer therapy by targeting specific pathways involved in tumor proliferation .

The biological activity of oxadiazoles is often attributed to their ability to interfere with critical cellular processes:

- Apoptosis Induction : Several studies have reported that oxadiazole derivatives can induce apoptosis in cancer cells through various signaling pathways.

- Enzyme Inhibition : Compounds have shown inhibitory effects on enzymes such as Histone Deacetylase (HDAC) and Carbonic Anhydrase (CA), which are implicated in cancer progression and metastasis .

- Targeting Specific Proteins : Some derivatives act as inhibitors of thymidylate synthase, an enzyme crucial for DNA synthesis, thereby limiting cancer cell proliferation .

Antimicrobial Activity

In addition to anticancer properties, this compound has been evaluated for its antimicrobial efficacy:

Case Study: Antimicrobial Efficacy

A study assessed the antimicrobial activity of various oxadiazole derivatives against gram-positive and gram-negative bacteria. The results indicated a stronger effect against gram-positive strains:

| Compound | Target Bacteria | Activity Level |

|---|---|---|

| Compound D | Staphylococcus aureus | Moderate |

| Compound E | Escherichia coli | Low |

The presence of the trifluoromethoxy group appears to enhance the lipophilicity and membrane permeability of these compounds, facilitating their action against microbial cells .

Research Findings on Derivatives

Research has shown that modifications to the oxadiazole structure can significantly affect biological activity:

Eigenschaften

IUPAC Name |

3-[4-(trifluoromethoxy)phenyl]-1,2,4-oxadiazole-5-carbohydrazide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7F3N4O3/c11-10(12,13)19-6-3-1-5(2-4-6)7-15-9(20-17-7)8(18)16-14/h1-4H,14H2,(H,16,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YRNKLMFDYOTVIN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=NOC(=N2)C(=O)NN)OC(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7F3N4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

288.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.